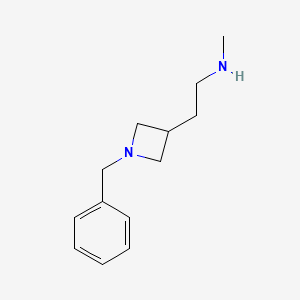
2-(1-benzylazetidin-3-yl)-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzylazetidin-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine typically involves the preparation of 1-benzylazetidin-3-ol as an intermediate. One common method involves the reaction of benzylamine with epichlorohydrin to form 1-benzylazetidin-3-ol, which is then converted to the target compound through a series of steps involving methylation and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the preparation of 1-benzylazetidin-3-ol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety .
化学反应分析
Types of Reactions
2-(1-benzylazetidin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学研究应用
2-(1-benzylazetidin-3-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
1-benzylazetidin-3-ol: An intermediate in the synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine.
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-carboxylic acid: Another azetidine derivative with distinct properties.
Uniqueness
Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and development .
属性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC 名称 |
2-(1-benzylazetidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-8-7-13-10-15(11-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI 键 |
DKBRFAHNFPIVMU-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1CN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















